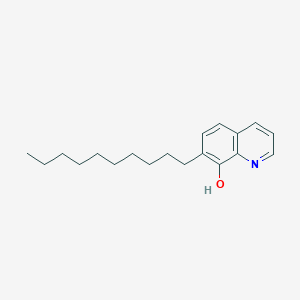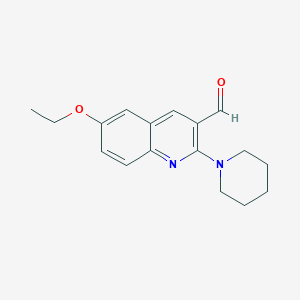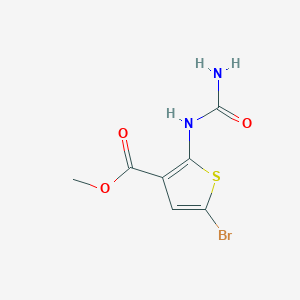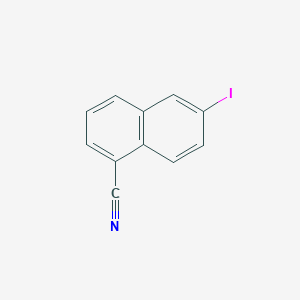![molecular formula C16H15N3O2 B11843685 N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide CAS No. 650626-17-8](/img/structure/B11843685.png)
N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide is a compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which is a bicyclic aromatic hydrocarbon. The presence of the methoxy group and the imidazole ring in its structure makes this compound particularly interesting for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 6-methoxynaphthalene, undergoes a series of reactions to introduce the necessary functional groups. This often involves nitration, reduction, and acetylation reactions.
Imidazole Ring Formation: The imidazole ring is introduced through a cyclization reaction involving the naphthalene derivative and an appropriate amine.
Acetylation: The final step involves the acetylation of the imidazole derivative to form N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of N-(4-(6-Hydroxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide.
Reduction: Formation of N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(6-Methoxynaphthalen-1-yl)acetamide: Lacks the imidazole ring, making it less versatile in biological applications.
N-(1-Naphthalen-1-yl-ethyl)-2-phenyl-acetamide: Contains a different substitution pattern, leading to different chemical and biological properties.
2-(4-Azepan-1-yl-2-hydroxy-6,7-dimethoxy-naphthalen-1-yl)-N-phenyl-acetamide: Contains additional functional groups, which may enhance its biological activity.
Uniqueness
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide is unique due to the presence of both the methoxy group and the imidazole ring. This combination allows for a wide range of chemical modifications and biological interactions, making it a valuable compound for various scientific applications.
特性
CAS番号 |
650626-17-8 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC名 |
N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide |
InChI |
InChI=1S/C16H15N3O2/c1-10(20)18-16-17-9-15(19-16)14-5-3-4-11-8-12(21-2)6-7-13(11)14/h3-9H,1-2H3,(H2,17,18,19,20) |
InChIキー |
BPYUPKVAMSVJGS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC=C(N1)C2=CC=CC3=C2C=CC(=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11843614.png)











